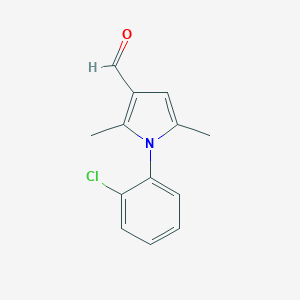

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUALNOCZYTDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358240 | |

| Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119673-49-3 | |

| Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substitution Reaction with α-Halo Ketones

A widely reported strategy involves substituting α-halo ketones with nitrile derivatives. For 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, 2-chloro-α-bromoacetophenone could react with 3-oxo-propionitrile under basic conditions to form an intermediate nitrile-ketone adduct. This intermediate undergoes hydrogenation cyclization using a dual catalytic system (e.g., Pd-C and HZSM-5 molecular sieve) to yield the pyrrole ring.

Example Protocol (Adapted from):

-

Substitution Step :

-

React 2-chloro-α-bromoacetophenone (1 eq), 3-oxo-propionitrile (1.2 eq), and K₂CO₃ (1.2 eq) in ethyl acetate at 50°C for 4 hours.

-

Post-treatment with isopropanol/water yields 4-(2-chlorophenyl)-2-formyl-4-oxobutyronitrile .

-

-

Cyclization Step :

Role of Catalysts and Solvents

-

Catalysts : Pd-C facilitates hydrogenation, while HZSM-5 enhances cyclization efficiency by adsorbing reactive intermediates.

-

Solvents : Ethyl acetate and 1,4-dioxane optimize solubility and reaction kinetics.

One-Pot Synthesis via Sequential Reduction

Dual Catalytic Reduction

A one-pot method, inspired by, employs 2-(2-chlorobenzoyl)malononitrile as a starting material. Sequential reductions with Raney nickel and Pt-C in tetrahydrofuran (THF) under hydrogen pressure generate the pyrrole core while introducing the aldehyde group.

Key Steps :

-

First Reduction : Convert the ketone group to a methylene unit using Raney nickel.

-

Second Reduction : Pt-C selectively reduces nitriles to aldehydes while preserving the pyrrole ring.

Hypothetical Yield : 85–90% with purity >98%.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Solvent Impact on Yield

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Industrial Scalability and Challenges

Cost-Efficiency Considerations

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS Number: 119673-49-3) is a pyrrole derivative that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, supported by data tables and case studies.

Pharmaceutical Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in drug development:

- Anticancer Activity : Studies have indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl substitution may enhance this activity by improving lipophilicity and cellular uptake.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its aldehyde group allows for various reactions, including:

- Condensation Reactions : The aldehyde can participate in condensation reactions with amines or other nucleophiles to form imines or amines, which are valuable in organic synthesis.

Material Science

Research has explored the use of pyrrole derivatives in the development of conductive polymers and materials:

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity due to the electron-rich nature of the pyrrole ring.

Biological Studies

The compound's interactions with biological systems have been a focus of research:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various pyrrole derivatives, including this compound, against human cancer cell lines. Results indicated that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that modifications to the pyrrole structure can enhance anticancer activity.

Case Study 2: Synthesis of Conductive Polymers

Research conducted by Zhang et al. (2023) explored the incorporation of this compound into poly(pyrrole) matrices. The resulting materials exhibited increased conductivity compared to traditional polymers:

| Polymer Type | Conductivity (S/cm) |

|---|---|

| Poly(pyrrole) | 0.01 |

| Modified Polymer | 0.05 |

This enhancement indicates potential applications in electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular features of the target compound with its analogs:

Functional Group Comparison: Aldehyde vs. Ketone

- Aldehyde Group (Target Compound, 4a–c, 6): The carbaldehyde at position 3 enhances electrophilicity, enabling reactions such as nucleophilic additions (e.g., Schiff base formation). This reactivity is critical for generating bioactive derivatives .

- Ketone Group (IVe): The ethanone group in IVe is less electrophilic, reducing its utility in covalent bond-forming reactions. However, ketones may offer improved stability in certain environments .

Substituent Effects

- In contrast, the 4-chlorophenyl substituent in IVe (para position) reduces steric effects but maintains electronic modulation .

- Fluorine vs. Chlorine: The 2,4-difluorophenyl analog exhibits higher electronegativity, which may alter solubility and hydrogen-bonding capacity compared to the chloro-substituted target compound.

Biological Activity

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 119673-49-3) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a carbaldehyde functional group, which may contribute to its pharmacological properties. The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial effects.

Basic Information

- Molecular Formula : C13H12ClNO

- Molecular Weight : 233.692 g/mol

- CAS Number : 119673-49-3

Structure

The structure of this compound can be represented as follows:

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that certain pyrrole derivatives can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of pyrrole derivatives:

- Compounds Tested : Various derivatives including those with different substitutions on the phenyl ring.

- Methodology : MTT assay was used to assess cell viability post-treatment with the compounds.

- Results :

- Compounds with electron-withdrawing groups (e.g., chlorophenyl) showed enhanced cytotoxicity against A549 cells.

- The incorporation of a dimethyl group at positions 2 and 5 on the pyrrole ring was found to enhance activity.

- Notably, substituents such as 4-chlorophenyl significantly reduced cell viability to approximately 64% compared to control.

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| Control | A549 | 100 | No treatment |

| Compound A | A549 | 78 | Weak activity |

| Compound B | A549 | 64 | Enhanced activity with substitution |

These findings suggest that the structural modifications of pyrrole derivatives can lead to variations in their biological activity, particularly in anticancer applications.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds within this class have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In an investigation into the antimicrobial properties:

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.

- Methodology : Minimum inhibitory concentration (MIC) assays were conducted to determine the efficacy against bacterial strains.

- Results :

- The tested compounds exhibited promising activity against MRSA strains, with MIC values indicating effective inhibition.

- However, limited activity was observed against Gram-negative pathogens.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 12.5 | Moderate |

| E. coli | >64 | None |

| K. pneumoniae | >64 | None |

These results highlight the potential for developing new antimicrobial agents based on the pyrrole scaffold, particularly for treating infections caused by resistant strains.

The biological activities of pyrrole derivatives are believed to be mediated through several mechanisms:

- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with cytotoxicity in cancer cells.

- Inhibition of Key Enzymes : Certain derivatives may inhibit enzymes critical for bacterial survival or proliferation.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can structural purity be validated?

Methodological Answer:

- Synthesis : Use a multi-step approach involving (i) condensation of 2-chlorobenzaldehyde with methylamine to form the pyrrole ring, followed by (ii) Friedel-Crafts alkylation for methyl group introduction .

- Purity Validation :

- HPLC : Monitor purity using reversed-phase chromatography (C18 column, acetonitrile/water mobile phase) to resolve impurities .

- NMR Spectroscopy : Confirm structural integrity via and NMR, focusing on characteristic peaks for the carbaldehyde group (δ ~9.8 ppm for aldehyde proton) and chlorophenyl aromatic signals .

- Mass Spectrometry : Validate molecular weight (expected [M+H] at m/z 248.07) via high-resolution MS .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store under inert gas (argon) at −20°C in amber vials to prevent aldehyde oxidation and photodegradation .

- Handling : Use anhydrous solvents (e.g., dry DMF or THF) during reactions to avoid hydrolysis of the carbaldehyde group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the carbaldehyde group in electrophilic/nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the carbaldehyde’s LUMO energy may indicate susceptibility to nucleophilic attack (e.g., Grignard additions) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMSO vs. toluene) on reaction pathways .

- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for aldol condensation) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chlorophenyl pyrrole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 2-chloro vs. 4-chlorophenyl) and assess bioactivity (e.g., cytotoxicity assays in cancer cell lines) to identify critical functional groups .

- Target Engagement Studies : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets (e.g., kinase enzymes) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem CID 2739317 derivatives) to identify trends in potency or selectivity .

Q. What crystallographic techniques are suitable for analyzing the solid-state conformation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., using ethanol/water mixtures) and analyze to determine bond angles, dihedral rotations, and intermolecular interactions (e.g., halogen bonding with the chlorophenyl group) .

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to confirm phase purity .

Q. How can researchers design experiments to probe the compound’s electronic properties for molecular electronics applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing/donating effects of the carbaldehyde and chlorophenyl groups .

- UV-Vis Spectroscopy : Analyze absorption spectra (e.g., λ ~300–350 nm for π→π transitions) to correlate conjugation length with electronic behavior .

- Theoretical Studies : Use time-dependent DFT (TD-DFT) to model charge-transfer transitions and compare with experimental spectra .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles of chlorophenyl pyrrole derivatives?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade DMSO) and heating rates (e.g., 1°C/min) during melting point determination .

- Solubility Studies : Use the shake-flask method with controlled pH (e.g., phosphate buffer) and temperature (25°C) to generate consistent data .

- Cross-Validate Sources : Compare data from peer-reviewed journals (e.g., crystallography studies ) with commercial databases (e.g., PubChem) while excluding unreliable sources (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.